(S)-2-Acetyl-pyrrolidine hydrochloride

説明

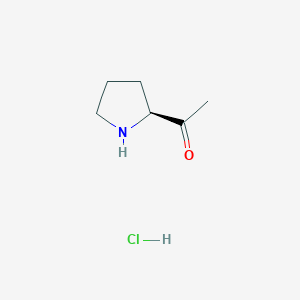

(S)-2-Acetyl-pyrrolidine hydrochloride is a chiral pyrrolidine derivative characterized by an acetyl group (-COCH₃) at the 2-position of the pyrrolidine ring, with the (S)-enantiomeric configuration.

Structure

2D Structure

特性

IUPAC Name |

1-[(2S)-pyrrolidin-2-yl]ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c1-5(8)6-3-2-4-7-6;/h6-7H,2-4H2,1H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSSFNJTIIFRGD-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@H]1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Acetyl-pyrrolidine hydrochloride typically involves the acetylation of (S)-pyrrolidine. One common method is the reaction of (S)-pyrrolidine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is then purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to increase yield and purity. The hydrochloride salt is typically formed by reacting the free base with hydrochloric acid.

化学反応の分析

Types of Reactions

(S)-2-Acetyl-pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the acetyl group to an alcohol.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxides of (S)-2-Acetyl-pyrrolidine.

Reduction: (S)-2-Hydroxy-pyrrolidine.

Substitution: Various substituted pyrrolidines depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

(S)-2-Acetyl-pyrrolidine hydrochloride serves as a building block in the synthesis of pharmaceuticals. Its structure allows for modifications that can lead to the development of compounds targeting various diseases, particularly neurological disorders. For example, researchers have explored its potential as an intermediate in synthesizing drugs aimed at treating conditions like Alzheimer's disease due to its ability to interact with neurotransmitter systems.

Organic Synthesis

In organic chemistry, this compound is utilized for constructing complex molecules. It can undergo various chemical reactions, including:

- Oxidation : Transforming into N-oxides.

- Reduction : Converting the acetyl group into alcohols or amines.

- Substitution : Replacing the acetyl group with other functional groups through nucleophilic substitution .

These reactions make it a versatile reagent in synthetic pathways.

Flavor Chemistry

This compound is also recognized for its role in flavor chemistry. It is derived from 2-acetyl-1-pyrroline, which imparts a unique aroma to certain rice varieties and baked goods. The Maillard reaction involving proline and reducing sugars leads to the formation of this compound, contributing to the characteristic flavors of cooked rice .

Data Table: Comparison of Applications

Case Study 1: Drug Development

Research has indicated that this compound can act as an inhibitor for specific enzymes involved in neurological pathways. A study demonstrated its efficacy in modulating neurotransmitter release, suggesting potential therapeutic applications in drug design.

Case Study 2: Flavor Profile Enhancement

A study on aromatic rice varieties highlighted how this compound contributes significantly to their flavor profile. The compound's low detection threshold (0.1 nL/L) makes it a critical component in flavor analysis and enhancement strategies for food products .

作用機序

The mechanism of action of (S)-2-Acetyl-pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

類似化合物との比較

Key Observations:

Substituent Effects on Reactivity: The chloromethyl group in (S)-2-Chloromethyl-pyrrolidine hydrochloride () enhances electrophilicity, making it a versatile intermediate in nucleophilic substitution reactions. In contrast, an acetyl group would introduce a ketone (-COCH₃), which is electron-withdrawing and may stabilize the molecule via hydrogen bonding.

Polarity and Solubility :

- The carboxylic acid in (S)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride () confers high water solubility, whereas ethyl carboxylate () or acetyl groups balance polarity and lipophilicity.

Chiral purity is critical for enantioselective interactions, as emphasized in (S)-configured analogs ().

Research Findings

生物活性

(S)-2-Acetyl-pyrrolidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a pyrrolidine derivative characterized by the presence of an acetyl group at the 2-position. Its molecular structure can be represented as follows:

- Molecular Formula : C₅H₉ClN

- Molecular Weight : 133.58 g/mol

The compound's basic structure allows it to interact with various biological targets, which is crucial for its activity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against a range of pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, which is critical in addressing antibiotic resistance issues.

- Minimum Inhibitory Concentration (MIC) values for various bacteria were reported as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0048 |

| Escherichia coli | 0.0039 |

| Bacillus mycoides | 0.0098 |

| Candida albicans | 0.039 |

These findings suggest that this compound could serve as a promising candidate for developing new antimicrobial agents .

The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways. The compound may interact with specific enzymes or receptors critical for bacterial survival, leading to cell death.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested alongside known antibiotics to evaluate its efficacy. The results indicated that it not only inhibited bacterial growth but also enhanced the effectiveness of traditional antibiotics when used in combination therapies. This synergistic effect suggests potential applications in treating resistant bacterial strains .

Case Study 2: Antifungal Activity

Another study focused on the antifungal properties of this compound, demonstrating significant activity against Candida species. The compound displayed MIC values comparable to established antifungal agents, indicating its potential as an alternative treatment option .

Research Findings

Recent studies have expanded the understanding of this compound's biological activity:

- Anticancer Potential : Preliminary investigations suggest that this compound may possess anticancer properties, particularly through apoptosis induction in cancer cell lines.

- Neuroprotective Effects : Some research indicates potential neuroprotective effects, making it a candidate for further studies in neurodegenerative diseases .

- Synthetic Pathways : The synthesis of this compound has been optimized to enhance yield and purity, facilitating further research into its biological applications .

Q & A

Q. What synthetic routes are recommended for preparing (S)-2-Acetyl-pyrrolidine hydrochloride with high enantiomeric purity?

Methodological Answer: Enantioselective synthesis can be achieved via asymmetric catalysis or enzymatic resolution. For pyrrolidine derivatives, chiral auxiliary-mediated alkylation or reductive amination is common. Post-synthesis, chiral HPLC (e.g., using polysaccharide-based columns) or SMB (Simulated Moving Bed) chromatography ensures enantiomeric separation . Purity validation should include ¹H/¹³C NMR for structural confirmation and polarimetry for optical activity. Note that storage conditions (e.g., desiccated, low-temperature) are critical to prevent racemization .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

Methodological Answer: Conduct accelerated stability studies by exposing the compound to stressors (e.g., heat, humidity, light). Monitor degradation via HPLC-UV or LC-MS to identify byproducts. Quantify enantiomeric excess (ee) over time using chiral columns. For aqueous stability, perform pH-dependent kinetic studies (e.g., 1–12 pH range) and compare degradation rates. Reference standards (e.g., EP/ICH guidelines) should guide acceptance criteria .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Structural analysis : ¹H/¹³C NMR (confirm acetyl and pyrrolidine moieties) and FT-IR (amide I/II bands).

- Purity : HPLC with diode array detection (≥95% purity threshold) .

- Chirality : Polarimetry or circular dichroism (CD) spectroscopy. Cross-validate results with high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Advanced Research Questions

Q. How can enantiomeric impurities in this compound be minimized during scale-up synthesis?

Methodological Answer:

- Optimize reaction kinetics to favor the (S)-enantiomer using chiral catalysts (e.g., BINOL-derived ligands) .

- Implement in-line PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring.

- Post-synthesis, employ crystallization-induced asymmetric transformation (CIAT) to enhance ee. Validate using chiral GC or SFC (Supercritical Fluid Chromatography) .

Q. What computational approaches predict the reactivity of this compound in asymmetric catalysis?

Methodological Answer:

- Use DFT (Density Functional Theory) to model transition states and calculate activation barriers for acetylation or ring-opening reactions.

- Molecular docking studies (e.g., AutoDock Vina) can simulate interactions with biological targets (e.g., enzymes or receptors). Validate predictions with kinetic experiments and crystallography .

Q. How do structural modifications of the pyrrolidine ring impact the compound’s bioactivity?

Methodological Answer:

- Synthesize analogs (e.g., methyl or halogen substituents) and compare their pharmacokinetic profiles using in vitro assays (e.g., plasma protein binding, metabolic stability).

- Perform SAR (Structure-Activity Relationship) studies with molecular dynamics simulations to identify critical hydrogen-bonding or steric interactions .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported ee values for this compound across studies?

Methodological Answer:

- Cross-validate analytical methods: Compare results from chiral HPLC, SFC, and polarimetry.

- Check for solvent or temperature effects during analysis (e.g., ee variation in polar vs. nonpolar solvents).

- Reference certified standards (e.g., EP/JP pharmacopeial guidelines) to calibrate instruments .

Q. What experimental controls are essential when studying the compound’s role in chiral catalysis?

Methodological Answer:

- Include racemic and enantiopure controls in kinetic studies.

- Use achiral catalysts to isolate enantioselective effects.

- Perform blank reactions to rule out solvent or reagent interference. Publish raw data (e.g., NMR spectra, chromatograms) for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。